2-Chloro-2-methyl-3-nitrosobutane

Description

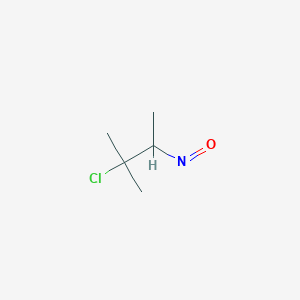

Structure

2D Structure

3D Structure

Properties

CAS No. |

37557-67-8 |

|---|---|

Molecular Formula |

C5H10ClNO |

Molecular Weight |

135.59 g/mol |

IUPAC Name |

2-chloro-2-methyl-3-nitrosobutane |

InChI |

InChI=1S/C5H10ClNO/c1-4(7-8)5(2,3)6/h4H,1-3H3 |

InChI Key |

CHXRIVJFJWPWMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)Cl)N=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-Chloro-2-methyl-3-nitrosobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 2-Chloro-2-methyl-3-nitrosobutane, a molecule of interest for its potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible and established method for its synthesis based on the reaction of an alkene with nitrosyl chloride. The provided experimental protocol is adapted from a general procedure for similar transformations.

Physicochemical and Spectroscopic Data

| Property | 2-Methyl-2-butene (Starting Material) | Nitrosyl Chloride (Reagent) | 2-Chloro-3-nitrosobutane (Isomer) |

| Molecular Formula | C₅H₁₀[1][2] | ClNO[3] | C₄H₈ClNO[4] |

| Molecular Weight | 70.13 g/mol [1] | 65.46 g/mol [3] | 121.56 g/mol [4] |

| Boiling Point | 38.5 °C[1] | -6.4 °C[3] | Not Available |

| Melting Point | -133.8 °C[1] | -64.5 °C[3] | Not Available |

| Density | 0.662 g/cm³[1] | 1.273 g/cm³ (liquid at -12 °C)[3] | Not Available |

| CAS Number | 513-35-9[1][2] | 2696-92-6[3] | 6865-97-0[4] |

| Computed XLogP3 | 2.3[1] | Not Available | 1.6 |

Note: The data for 2-chloro-3-nitrosobutane is computed and sourced from PubChem.[4] Experimental data for the target compound, this compound, should be determined upon its synthesis and purification.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the electrophilic addition of nitrosyl chloride (NOCl) to 2-methyl-2-butene. This reaction is a well-established method for the preparation of α-chloro nitroso compounds. The addition is expected to follow Markovnikov's rule, where the electrophilic nitrosyl group (NO) adds to the less substituted carbon of the double bond, and the chloride ion (Cl⁻) adds to the more substituted carbon.

The reaction proceeds via a carbocation intermediate, leading to the formation of the desired product. It is important to note that monomeric C-nitroso compounds are often blue or green and can exist in equilibrium with their colorless dimeric forms (diazene dioxides).

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound, adapted from a procedure for the addition of nitrosyl chloride to an alkene.[5] Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity and corrosive nature of nitrosyl chloride.

Materials and Equipment:

-

2-methyl-2-butene

-

Nitrosyl chloride (gas)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone)

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Reaction Setup:

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future solvent level, a low-temperature thermometer, and a drying tube.

-

The flask is charged with 10.0 g (0.143 mol) of 2-methyl-2-butene and 100 mL of anhydrous dichloromethane.

-

-

Reaction Conditions:

-

The flask is cooled to -10 °C using a dry ice/acetone bath, with continuous stirring.

-

-

Addition of Nitrosyl Chloride:

-

Gaseous nitrosyl chloride is bubbled through the stirred solution at a rate that maintains the reaction temperature between -10 °C and -5 °C.

-

The addition is continued until the solution develops a persistent blue or greenish-blue color, indicating a slight excess of nitrosyl chloride.

-

-

Reaction Completion and Work-up:

-

The reaction mixture is stirred at -10 °C for an additional 30 minutes after the addition of nitrosyl chloride is complete.

-

The solvent and excess nitrosyl chloride are removed under reduced pressure at a low temperature to yield the crude product. The product may be a blue or green oil (monomer) or a colorless solid (dimer).

-

-

Purification:

-

The crude product can be purified by low-temperature chromatography on silica gel or by recrystallization from a suitable solvent if it is a solid dimer.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial reactants to the final, characterized product.

Caption: Logical workflow for the synthesis and characterization of the target compound.

References

2-Chloro-2-methyl-3-nitrosobutane CAS number

An in-depth review of the existing literature reveals no direct data or CAS number for the compound "2-Chloro-2-methyl-3-nitrosobutane." This suggests that the compound may be novel, not yet synthesized, or not widely reported in scientific literature. However, extensive information is available for two structurally related compounds: 2-Chloro-2-methylpropane and 2-Methyl-2-nitrosopropane . This technical guide will provide a comprehensive overview of these two compounds, assuming a potential interest due to structural similarities to the requested molecule.

Part 1: 2-Chloro-2-methylpropane

Synonyms: tert-Butyl chloride, 2-Chloroisobutane, Trimethylchloromethane[1][2] CAS Number: 507-20-0[1][2][3] Molecular Formula: C₄H₉Cl[1][2][3] Molecular Weight: 92.57 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-2-methylpropane is presented in the table below.

| Property | Value | Source |

| Melting Point | -25 °C | [1] |

| Boiling Point | 51-52 °C | [1] |

| Density | 0.851 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.385 | [1] |

| Vapor Pressure | 4.82 psi at 20 °C | [1] |

| Flash Point | -10 °F | [1] |

| Water Solubility | Slightly soluble | [1] |

| Appearance | Colorless liquid | [1] |

Spectroscopic Data

The mass spectrum of 2-chloro-2-methylpropane shows a molecular ion peak [M]+ at an m/z of 92, corresponding to [(CH₃)₃C³⁵Cl]⁺.[4] Due to the presence of the chlorine-37 isotope, a smaller M+2 peak can be observed at m/z 94.[4] The base peak is typically at m/z 57, corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺.[4][5] The ¹H NMR spectrum of 2-chloro-2-methylpropane is characterized by a single peak, as all nine protons are chemically equivalent.[5]

Experimental Protocols

Synthesis of 2-Chloro-2-methylpropane from 2-Methyl-2-propanol

This synthesis involves the reaction of 2-methyl-2-propanol with hydrochloric acid.[6]

Materials:

-

2-Methyl-2-propanol (tert-butyl alcohol)

-

Concentrated Hydrochloric Acid

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

React 2-methyl-2-propanol with concentrated hydrochloric acid.

-

Wash the crude product with deionized water.

-

Neutralize the remaining acid by washing with 5% aqueous NaHCO₃ solution until the aqueous layer is basic to litmus paper. Carbon dioxide will be liberated, so frequent venting is necessary.[6]

-

Wash the product again with deionized water to remove any remaining NaHCO₃.

-

Dry the product by adding anhydrous MgSO₄.

-

Purify the final product by distillation, collecting the fraction that distills at approximately 51-52 °C.[6]

Caption: Synthesis workflow for 2-Chloro-2-methylpropane.

Safety and Handling

2-Chloro-2-methylpropane is a highly flammable liquid and vapor.[7][8] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[7][8][9] Use only non-sparking tools and take precautionary measures against static discharge.[7][8][9] It causes skin and serious eye irritation and may cause respiratory irritation.[7] Therefore, personal protective equipment, including gloves and eye/face protection, should be worn.[9][10] Handling should occur in a well-ventilated area.[9][10]

Part 2: 2-Methyl-2-nitrosopropane

Synonyms: tert-Nitrosobutane, MNP, t-nitrosobutane[11][12][13] CAS Number: 917-95-3[11][12][13] Molecular Formula: C₄H₉NO[11][12][13] Molecular Weight: 87.122 g/mol [11][13]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-2-nitrosopropane is presented below.

| Property | Value | Source |

| Appearance | Blue liquid | [11] |

| Melting Point (Dimer) | 74-75 °C | [11] |

| Boiling Point | 50 °C | [12] |

| Dimerization | Dimerizes to a colorless solid at room temperature | [11] |

Applications

2-Methyl-2-nitrosopropane is primarily used in chemical research as a spin trap.[11][14] It reacts with unstable free radicals to form more stable paramagnetic nitroxide radicals, which can then be detected and analyzed using electron spin resonance (ESR) spectroscopy.[11][14] It is particularly effective for trapping carbon-centered tyrosyl radicals.[11][14]

Experimental Protocols

Synthesis of 2-Methyl-2-nitrosopropane

The synthesis of 2-Methyl-2-nitrosopropane is a multi-step process. A common route involves the oxidation of tert-butylamine.[11][15][16]

Overall Reaction Scheme: (CH₃)₃CNH₂ → (CH₃)₃CNO₂ → (CH₃)₃CNHOH → (CH₃)₃CNO[11]

Step A: Synthesis of 2-Methyl-2-nitropropane

-

tert-Butylamine is added dropwise to a stirred suspension of potassium permanganate in water.[15]

-

The mixture is heated and then steam distilled to obtain the crude product.[15]

-

The product is purified by washing with hydrochloric acid and water, followed by fractional distillation.[15]

Step B: Synthesis of N-tert-Butylhydroxylamine

-

2-Methyl-2-nitropropane is reduced using aluminum amalgam in ether.[15]

-

This reaction can be vigorous and may liberate hydrogen, so it should be performed in a fume hood with appropriate cooling.[15]

Step C: Synthesis of 2-Methyl-2-nitrosopropane

-

N-tert-butylhydroxylamine is oxidized using a sodium hypobromite solution at low temperatures (-20 °C).[15]

-

The product separates as a solid dimer, which is then collected, washed, and dried.[15]

Caption: Multi-step synthesis of 2-Methyl-2-nitrosopropane.

References

- 1. 2-Chloro-2-methylpropane | 507-20-0 [chemicalbook.com]

- 2. Propane, 2-chloro-2-methyl- [webbook.nist.gov]

- 3. Propane, 2-chloro-2-methyl- [webbook.nist.gov]

- 4. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scribd.com [scribd.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 12. chembk.com [chembk.com]

- 13. 2-Methyl-2-nitrosopropane | C4H9NO | CID 23272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Methyl-2-nitrosopropane [chemeurope.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide on 2-Chloro-2-methyl-3-nitrosobutane and Related Compounds

Disclaimer: Information regarding the specific chemical compound 2-Chloro-2-methyl-3-nitrosobutane is not available in the public domain. This guide provides data on structurally related compounds to serve as a reference for researchers and scientists.

This technical guide addresses the physical properties of compounds structurally similar to this compound. Due to the absence of literature on the target compound, this document focuses on providing a comparative analysis of related chloroalkanes and nitrosoalkanes. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.

Comparative Physical Properties of Related Compounds

To provide a contextual understanding, the following table summarizes the key physical properties of several related chemical compounds. These include the chloroalkane analog, 2-chloro-2-methylpropane (tert-butyl chloride), and the nitrosoalkane analog, 2-methyl-2-nitrosopropane, along with its dimer.

| Property | 2-Chloro-2-methylpropane | 2-Methyl-2-nitrosopropane (monomer) | 2-Methyl-2-nitrosopropane (dimer) | 2-Chloro-3-nitrosobutane |

| Molecular Formula | C4H9Cl | C4H9NO | (C4H9NO)2 | C4H8ClNO |

| Molecular Weight | 92.57 g/mol [1][2][3][4][5] | 87.122 g/mol [6][7] | 174.244 g/mol | 121.56 g/mol [8][9] |

| Appearance | Colorless liquid | Blue liquid[6] | Colorless solid[6] | Not available |

| Melting Point | -25 °C[1][2][3] | Not available | 74-75 °C[6] | Not available |

| Boiling Point | 51-52 °C[1][2] | Not available | Not available | Not available |

| Density | 0.851 g/mL at 25 °C[1][3] | Not available | Not available | Not available |

| Refractive Index | n20/D 1.385[1][3] | Not available | Not available | Not available |

| Solubility | Insoluble in water; miscible with alcohol and ether[1] | Not available | Not available | Not available |

Experimental Protocols: Synthesis of a Related Nitrosoalkane

While a specific protocol for this compound is unavailable, the synthesis of 2-Methyl-2-nitrosopropane provides a relevant example of the preparation of a tertiary nitrosoalkane. The following is a multi-step synthesis starting from tert-butylamine.

Synthesis of 2-Methyl-2-nitrosopropane

This synthesis involves the oxidation of tert-butylamine to 2-methyl-2-nitropropane, followed by reduction to N-tert-butylhydroxylamine, and a final oxidation to the desired 2-methyl-2-nitrosopropane.

Step A: 2-Methyl-2-nitropropane [10]

-

A suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of water is prepared in a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

-

100 g (1.37 moles) of tert-butylamine is added dropwise over 10 minutes with stirring.

-

The mixture is heated to 55 °C over approximately 2 hours and maintained at this temperature with continuous stirring for 3 hours.

-

The product is then steam distilled from the reaction mixture.

-

The collected liquid product is separated from the aqueous layer, diluted with 250 mL of diethyl ether, and washed sequentially with two 50-mL portions of 2 M hydrochloric acid and 50 mL of water.

-

The ethereal solution is dried over anhydrous magnesium sulfate.

-

The ether is removed by fractional distillation, yielding the crude product which is sufficiently pure for the subsequent step.

Step B: N-tert-Butylhydroxylamine [10] Caution: This reaction may liberate hydrogen and the aluminum amalgam can be pyrophoric. It should be conducted in a fume hood.

-

Aluminum foil is amalgamated and used to reduce the 2-methyl-2-nitropropane.

-

The resulting N-tert-butylhydroxylamine is isolated for the next step.

Step C: 2-Methyl-2-nitrosopropane Dimer [10]

-

The N-tert-butylhydroxylamine is oxidized.

-

The reaction solution is cooled to -20 °C.

-

The cooling bath is removed, and the mixture is stirred for 4 hours as it warms to room temperature.

-

The solid product, the nitroso dimer, is collected by filtration, pulverized, and washed with 1 L of water.

-

The solid is dried under reduced pressure to yield the 2-methyl-2-nitrosopropane dimer. The blue monomer can be obtained by dissolution of the dimer in a suitable solvent.[6]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 2-Methyl-2-nitrosopropane.

Caption: Workflow for the synthesis of 2-Methyl-2-nitrosopropane.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any biological activity or signaling pathways associated with this compound. The related compound, 2-Methyl-2-nitrosopropane, is primarily used in chemical research as a spin trap to detect and identify short-lived free radicals.[6][11]

References

- 1. 2-Chloro-2-methylpropane | 507-20-0 [chemicalbook.com]

- 2. 2-Chloro-2-methylpropane, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Chloro-2-methylpropane 99 507-20-0 [sigmaaldrich.com]

- 4. Propane, 2-chloro-2-methyl- [webbook.nist.gov]

- 5. 2-Chloro-2-methylpropane, 99% | Fisher Scientific [fishersci.ca]

- 6. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 7. 2-Methyl-2-nitrosopropane | C4H9NO | CID 23272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-3-nitrosobutane | C4H8ClNO | CID 23298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-2-methylpropanamide | C4H8ClNO | CID 344718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2-Methyl-2-nitrosopropane [chemeurope.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-2-methyl-3-nitrosobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-Chloro-2-methyl-3-nitrosobutane. As a unique molecule combining a tertiary alkyl chloride and a nitroso group, it holds potential for applications in synthetic chemistry and as a subject of study in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes established chemical principles and data from analogous structures to present a predictive but scientifically grounded profile.

Molecular Structure and Properties

This compound is a halogenated nitrosoalkane. Its structure is characterized by a butane backbone with a chlorine atom and a methyl group on the second carbon, and a nitroso group on the third carbon. The IUPAC name for this compound is this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₅H₁₀ClNO |

| Molecular Weight | 135.6 g/mol |

| Appearance | Likely a blue or green liquid or gas (monomeric form), potentially a colorless solid (dimeric form) |

| Boiling Point | Estimated to be in the range of 140-160 °C |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. |

Synthesis

The most plausible synthetic route to this compound is through the electrophilic addition of nitrosyl chloride (NOCl) to 2-methyl-2-butene. This reaction is expected to follow Markovnikov's rule, where the electrophilic nitroso group adds to the carbon atom with the greater number of hydrogen atoms (C3), and the nucleophilic chloride ion adds to the more substituted carbon atom (C2), which bears the tertiary carbocation intermediate.

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a proposed experimental protocol based on general procedures for the addition of nitrosyl chloride to alkenes.

Materials:

-

2-Methyl-2-butene

-

Nitrosyl chloride (or generated in situ from sodium nitrite and hydrochloric acid)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert gas (Nitrogen or Argon)

-

Ice-salt bath

-

Standard glassware for organic synthesis

Procedure:

-

A solution of 2-methyl-2-butene in anhydrous dichloromethane is prepared in a three-necked flask under an inert atmosphere.

-

The flask is cooled to -10 °C using an ice-salt bath.

-

Nitrosyl chloride gas is bubbled through the stirred solution, or a solution of nitrosyl chloride in dichloromethane is added dropwise. The reaction progress is monitored by the disappearance of the starting alkene (e.g., by TLC or GC).

-

Upon completion, the reaction mixture is carefully quenched with a cold aqueous solution of sodium bicarbonate to neutralize excess acid.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Spectroscopic Data (Predicted)

Direct spectroscopic data for this compound is not available in the current literature. The following predictions are based on the analysis of similar structures.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (at C2) | 1.6 - 1.8 | Singlet | 6H |

| -CH (at C3) | 4.5 - 5.0 | Quartet | 1H |

| -CH₃ (at C4) | 1.4 - 1.6 | Doublet | 3H |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 25 - 30 |

| C2 | 70 - 75 |

| C3 | 80 - 85 |

| C4 | 15 - 20 |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine isotope ³⁷Cl.[1][2] Common fragmentation patterns would likely involve the loss of the nitroso group (-NO), the chlorine atom (-Cl), and various alkyl fragments.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 135/137 | [C₅H₁₀ClNO]⁺ (Molecular ion) |

| 105/107 | [C₅H₁₀Cl]⁺ |

| 100 | [C₅H₁₀NO]⁺ |

| 70 | [C₅H₁₀]⁺ |

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been investigated, many nitroso compounds are known to interact with biological systems. They can act as nitric oxide (NO) donors or participate in redox reactions. The presence of a halogen atom may also influence its biological activity, as many halogenated organic compounds exhibit antimicrobial or cytotoxic effects.[3]

One hypothetical pathway could involve the intracellular release of nitric oxide, which is a key signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response.

Figure 2: Hypothetical signaling pathway involving NO release.

Conclusion

This compound represents an interesting, albeit understudied, molecule. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The provided experimental protocol and predicted spectroscopic data offer a starting point for researchers interested in synthesizing and characterizing this compound. Further investigation into its biological activities could reveal novel applications in drug development and chemical biology. It is important to reiterate that much of the data presented herein is predictive and awaits experimental validation.

References

The Genesis of a Crucial Technique: An In-depth Guide to the Discovery of Nitrosobutane Spin Traps

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and identification of transient free radicals are paramount in understanding a vast array of chemical and biological processes, from polymerization reactions to the intricate mechanisms of oxidative stress in disease. However, the fleeting existence of these reactive species presents a significant analytical challenge. The advent of spin trapping, a technique that utilizes diamagnetic molecules to "trap" unstable radicals and form more persistent paramagnetic adducts, revolutionized the study of radical chemistry. Among the pioneering molecules in this field were the nitrosobutanes, particularly 2-methyl-2-nitrosopropane (MNP, also known as tert-nitrosobutane), which offered a novel way to stabilize and characterize carbon-centered radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This technical guide delves into the core of the discovery of nitrosobutane spin traps, providing a historical perspective, detailed experimental protocols, quantitative data for key interactions, and visual representations of the underlying processes.

Historical Perspective: The Pioneering Work

While the broader concept of spin trapping gained significant traction in the late 1960s, the foundational work on the use of C-nitroso compounds as radical scavengers was laid earlier. The seminal contributions came from A. Mackor, Th. A. J. W. Wajer, and Th. J. de Boer from the University of Amsterdam. Their investigations in the mid-1960s into the chemistry of nitroso compounds revealed their ability to react with and stabilize short-lived radicals.

Their 1967 paper, "Chemistry of nitroso-compounds. Part I. Radical-scavenging properties of C-nitroso-compounds," detailed how C-nitroso compounds, including tert-nitrosobutane, could effectively trap a variety of radicals, leading to the formation of stable nitroxide radicals. These nitroxides, being paramagnetic, were readily detectable by EPR spectroscopy, allowing for the characterization of the original transient radical through the analysis of the hyperfine structure of the EPR spectrum. This work predated and laid the groundwork for the more widespread adoption and naming of the "spin trapping" technique.

The Spin Trapping Mechanism: A Visual Representation

The fundamental principle of spin trapping with a nitrosobutane like MNP involves the addition of a radical (R•) to the nitrogen atom of the nitroso group (-N=O). This reaction converts the highly reactive, short-lived radical into a much more stable nitroxide radical, referred to as a spin adduct.

Quantitative Data: Hyperfine Coupling Constants and Reaction Rate Constants

The identification of the trapped radical is made possible by the characteristic hyperfine splitting patterns in the EPR spectrum of the spin adduct. The hyperfine coupling constants (hfcc), typically reported in Gauss (G), are sensitive to the nature of the trapped radical. Below is a summary of reported hyperfine coupling constants for various radicals trapped by 2-methyl-2-nitrosopropane.

| Trapped Radical (R•) | Adduct Structure | aN (G) | aH (G) | Other Splittings (G) |

| Methyl (•CH₃) | (CH₃)₃C-N(O•)-CH₃ | 15.13 | 11.69 (3H) | |

| Ethyl (•CH₂CH₃) | (CH₃)₃C-N(O•)-CH₂CH₃ | 15.05 | 10.15 (2H) | |

| iso-Propyl (•CH(CH₃)₂) | (CH₃)₃C-N(O•)-CH(CH₃)₂ | 15.10 | 5.90 (1H) | |

| tert-Butyl (•C(CH₃)₃) | (CH₃)₃C-N(O•)-C(CH₃)₃ | 15.20 | - | |

| Phenyl (•C₆H₅) | (CH₃)₃C-N(O•)-C₆H₅ | 12.4 | 1.8 (2H, ortho), 0.8 (2H, meta), 1.8 (1H, para) | |

| Hydroxyl (•OH) | (CH₃)₃C-N(O•)-OH | 14.3 | - | |

| Triethylsilyl (•Si(CH₂CH₃)₃) | (CH₃)₃C-N(O•)-Si(CH₂CH₃)₃ | 11.2 | - | aSi = 12.8 G |

The efficiency of a spin trap is determined by the rate constant of the radical addition reaction. A higher rate constant allows the trap to compete more effectively for the transient radicals.

| Radical | Spin Trap | Rate Constant (k) at 40°C |

| Triethylsilyl radical (Et₃Si•) | tert-nitrosobutane | 8.6 x 10⁹ M⁻¹s⁻¹[2] |

Experimental Protocols: A Step-by-Step Guide to Spin Trapping with MNP

This section provides a detailed methodology for a typical EPR spin trapping experiment using 2-methyl-2-nitrosopropane to detect carbon-centered radicals generated by UV photolysis.

1. Reagent Preparation:

-

2-Methyl-2-nitrosopropane (MNP): MNP exists as a dimer (a white solid) at room temperature, which is in equilibrium with the active blue monomer in solution. To prepare a stock solution, dissolve the MNP dimer in a suitable solvent (e.g., benzene, toluene, or tert-butanol) to a concentration of 0.1 M. The solution should turn blue, indicating the presence of the monomer. It is advisable to prepare this solution fresh before the experiment.

-

Radical Precursor: Prepare a solution of the compound that will generate the radical of interest upon photolysis. The concentration will depend on the quantum yield of radical formation but is typically in the range of 1-10 mM.

-

Solvent: Use a high-purity, deoxygenated solvent. Oxygen can broaden the EPR signal and react with some radical species. Deoxygenation can be achieved by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

2. Sample Preparation for EPR Analysis:

-

In a clean glass tube, mix the radical precursor solution with the MNP stock solution. A typical final concentration for MNP is in the range of 1-50 mM.

-

Transfer the solution to a quartz EPR flat cell or a capillary tube.

-

If the experiment is to be conducted under anaerobic conditions, seal the EPR tube after deoxygenating the final solution.

3. EPR Spectrometer Setup and Data Acquisition:

-

Instrument: A standard X-band EPR spectrometer is used.

-

Tuning: Tune the spectrometer to the resonant frequency of the cavity with the sample inserted.

-

Typical Spectrometer Settings for MNP Adducts:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW (should be optimized to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.1 - 1.0 G (should be smaller than the narrowest line width)

-

Center Field: ~3400 G (will vary depending on the g-factor of the adduct)

-

Sweep Width: 50-100 G

-

Time Constant: 0.1 - 0.3 s

-

Scan Time: 1-4 minutes

-

Number of Scans: Signal-to-noise ratio can be improved by accumulating multiple scans.

-

4. Radical Generation and Data Collection:

-

Place the EPR sample in the cavity.

-

If using photolysis, irradiate the sample directly in the EPR cavity using a UV lamp.

-

Record the EPR spectrum.

-

A control spectrum should be recorded without UV irradiation to ensure that no paramagnetic species are present initially.

5. Data Analysis:

-

Analyze the resulting EPR spectrum to determine the number of lines, their relative intensities, and the hyperfine coupling constants.

-

Compare the experimental hyperfine coupling constants with literature values to identify the trapped radical.

-

The concentration of the spin adduct can be quantified by double integration of the EPR signal and comparison with a standard of known concentration (e.g., TEMPO).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an EPR spin trapping experiment.

Conclusion

The discovery and development of nitrosobutane spin traps marked a pivotal moment in the study of free radical chemistry and biology. The pioneering work of Mackor, Wajer, and de Boer provided the initial framework for using these compounds to stabilize and identify transient radicals. 2-Methyl-2-nitrosopropane, in particular, has become an invaluable tool for researchers across various disciplines. Its ability to trap carbon-centered radicals with high efficiency and produce characteristic EPR spectra allows for the detailed investigation of reaction mechanisms and the role of free radicals in complex systems. This in-depth guide provides the historical context, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful technique in their own investigations.

References

A Technical Guide to the Application of tert-Nitrosobutane Compounds in Radical Research

An in-depth guide for researchers, scientists, and drug development professionals on the use of 2-Methyl-2-nitrosopropane as a spin trapping agent.

While the specific compound "2-Chloro-2-methyl-3-nitrosobutane" is not prominently featured in scientific literature, its structural analogue, 2-Methyl-2-nitrosopropane (MNP) , also known as tert-nitrosobutane, is a cornerstone tool in free radical research. This guide will focus on the well-documented applications and methodologies of MNP, which are directly translatable to its halogenated derivatives. The primary application of MNP in research is as a spin trap , a molecule that reacts with unstable free radicals to form more stable, persistent radicals that can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

Physicochemical Properties of 2-Methyl-2-nitrosopropane

MNP is a blue liquid in its monomeric form and exists as a colorless solid dimer at room temperature, which reverts to the blue monomer in solution.[1] This transition is a key characteristic of the compound.

| Property | Value |

| Chemical Formula | C₄H₉NO |

| Molar Mass | 87.122 g·mol⁻¹[2] |

| Appearance | Blue liquid (monomer)[1] |

| Melting Point (Dimer) | 74-75 °C[1] |

| Boiling Point | 127-128 °C (for the precursor 2-methyl-2-nitropropane)[2] |

| CAS Number | 917-95-3[2] |

The Principle of Spin Trapping

The core utility of MNP lies in its ability to "trap" short-lived, highly reactive radicals (R•), which are often present at concentrations too low for direct detection by EPR. MNP reacts with these radicals to form a stable nitroxide radical adduct. This process converts the transient radical into a persistent one, allowing for its accumulation to EPR-detectable levels.[3] The resulting EPR spectrum provides valuable information about the structure of the original trapped radical.[4]

Caption: The spin trapping mechanism of 2-Methyl-2-nitrosopropane (MNP).

Applications in Research

MNP is a versatile spin trap used across various scientific disciplines to investigate radical-mediated processes.

-

Biochemistry and Medicine: MNP is used to detect and identify protein-derived radicals, such as carbon-centered tyrosyl radicals, which are implicated in oxidative stress and various disease pathologies.[1] It has also been employed to study radicals generated during the metabolism of drugs and toxins.

-

Photochemistry: Researchers utilize MNP to trap radical intermediates in photochemical reactions, such as the photo-Fries rearrangement and the photodecomposition of water at titanium dioxide surfaces.[5][6]

-

Polymer Chemistry: MNP acts as an efficient regulator in the radical polymerization of monomers like methyl methacrylate.[1]

-

Organic Chemistry: It serves as a tool to elucidate reaction mechanisms involving free radical intermediates. For instance, it has been used to study the radicals formed in reactions of organometallic compounds with peroxides.

Experimental Protocols

A common laboratory synthesis involves a multi-step process starting from tert-butylamine. The following is a summarized protocol based on established methods.[2][7]

Step A: Oxidation of tert-butylamine to 2-Methyl-2-nitropropane

-

Prepare a suspension of potassium permanganate (4.11 moles) in 3 L of water in a 5-L three-necked flask equipped with a stirrer, condenser, and dropping funnel.

-

Add tert-butylamine (1.37 moles) dropwise over 10 minutes with continuous stirring.

-

Heat the mixture to 55°C for 3 hours.

-

Steam distill the product from the reaction mixture.

-

Separate the organic layer, wash with 2 M HCl and then water, dry over anhydrous magnesium sulfate, and fractionally distill to obtain pure 2-methyl-2-nitropropane.

Step B: Reduction to N-tert-Butylhydroxylamine

-

Prepare aluminum amalgam by immersing aluminum foil strips in a mercury(II) chloride solution.

-

Add the amalgamated aluminum to a flask containing diethyl ether and a small amount of water.

-

Add the 2-methyl-2-nitropropane from Step A dropwise to the stirred mixture at a rate that maintains a brisk reflux.

-

After the reaction is complete, decant the ether solution, wash it with sodium hydroxide, dry over sodium sulfate, and concentrate to yield N-tert-butylhydroxylamine.

Step C: Oxidation to 2-Methyl-2-nitrosopropane

-

Prepare a sodium hypobromite solution by adding bromine to a cold solution of sodium hydroxide.

-

Cool the hypobromite solution to -20°C.

-

Add a suspension of N-tert-butylhydroxylamine from Step B to the cold hypobromite solution.

-

Stir the mixture as it warms to room temperature. The solid product that separates is the dimer of 2-methyl-2-nitrosopropane.

-

Collect the solid by filtration, wash with water, and dry under reduced pressure. The dimer will convert to the monomer when dissolved in a solvent for use.

The following workflow outlines a typical experiment to detect radical formation from a system of interest (e.g., a chemical reaction, a biological sample, or a material under irradiation).

References

- 1. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Photochemistry of 2-mercaptopyridines. Part 2. An EPR and spin-trapping investigation using 2-methyl-2-nitrosopropane and aci-nitromethane as spin traps in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A convenient synthesis of 2-methyl-2-nitrosopropane (‘t-nitrosobutane’) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 7. Preparation of 2-Methyl-2-nitrosopropane and Its Dimer - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to Radical Trapping Agents for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) and other free radicals are highly reactive molecules generated during normal metabolic processes and in response to external stimuli. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Radical trapping agents, also known as antioxidants or radical scavengers, are compounds that can neutralize these harmful radicals, mitigating oxidative damage. This technical guide provides a comprehensive overview of radical trapping agents, their mechanisms of action, experimental evaluation, and their role in key signaling pathways, with a focus on applications in research and drug development.

Core Concepts of Radical Trapping

Radical trapping agents primarily function through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method that evaluates antioxidant capacity based on the HAT mechanism.[1]

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into a more stable species. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are based on the SET mechanism.[2]

Key Signaling Pathways Modulated by Radical Trapping Agents

Reactive oxygen species are not just damaging agents; they also act as second messengers in various cellular signaling pathways. Radical trapping agents can modulate these pathways by controlling ROS levels.

The Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant and cytoprotective genes.[3][4][5][6]

ROS-Mediated NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. ROS can activate this pathway by promoting the activation of the IκB kinase (IKK) complex. Activated IKK phosphorylates the inhibitory protein IκB, leading to its ubiquitination and degradation. This releases the NF-κB dimer, which then translocates to the nucleus to activate the transcription of pro-inflammatory genes.[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Mechanisms and Kinetics of Radical Scavenging Activity of Edaravone: A Computational Insight | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

Methodological & Application

Application Notes and Protocols for Spin Trapping in EPR Spectroscopy using 2-Methyl-2-nitrosopropane

Introduction

Note: Information regarding "2-Chloro-2-methyl-3-nitrosobutane" was not available in scientific literature. This document focuses on the widely used and structurally analogous spin trap, 2-Methyl-2-nitrosopropane (MNP) , also known as tert-nitrosobutane.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including transient free radicals.[1] However, the inherent instability and short lifetimes of many biologically and chemically relevant radicals preclude their direct observation by EPR.[1] Spin trapping is a technique that addresses this limitation by using a diamagnetic "spin trap" molecule that reacts with the transient radical to form a more stable, persistent paramagnetic radical, known as a spin adduct.[1] This spin adduct can then be readily detected and characterized by EPR spectroscopy.

2-Methyl-2-nitrosopropane (MNP) is a C-nitroso spin trap that is particularly effective for trapping carbon-centered radicals.[2] Upon reaction with a radical, MNP forms a stable nitroxide radical adduct, whose EPR spectrum provides characteristic hyperfine splitting patterns that can be used to identify the trapped radical. This application note provides a detailed overview of the use of MNP in EPR spectroscopy, including its properties, experimental protocols, and data interpretation.

Properties of 2-Methyl-2-nitrosopropane (MNP) as a Spin Trap

MNP is a volatile blue liquid in its monomeric form, which is the active spin trapping species.[2] In the solid state or in concentrated solutions, it exists as a colorless dimer which slowly dissociates to the active monomer in solution.[2] MNP is primarily used to trap carbon-centered radicals, as the resulting nitroxide adducts are relatively stable.[2] It is generally not suitable for trapping oxygen-centered radicals like hydroxyl radicals. The stability of the MNP spin adducts can vary from seconds to over a year, depending on the structure of the trapped radical.[3]

Quantitative Data for MNP Spin Adducts

The EPR spectrum of an MNP spin adduct is characterized by its g-value and hyperfine coupling constants (hfcs). The primary hyperfine splitting arises from the interaction of the unpaired electron with the 14N nucleus of the nitroxide group, which splits the spectrum into three lines. Further splitting may be observed due to interactions with other magnetic nuclei (e.g., 1H, 13C) in the trapped radical, providing valuable structural information.

| Trapped Radical (R•) | Spin Adduct | aN (G) | aH (G) | g-value | Reference |

| Methyl (•CH3) | (CH3)3C-N(O•)-CH3 | 15.20 | 10.40 (3H) | ~2.0061 | [4] |

| Ethyl (•CH2CH3) | (CH3)3C-N(O•)-CH2CH3 | 14.90 | 10.20 (2H) | ~2.0061 | |

| tert-Butyl (•C(CH3)3) | (CH3)3C-N(O•)-C(CH3)3 | 13.50 | - | ~2.0062 | |

| Phenyl (•C6H5) | (CH3)3C-N(O•)-C6H5 | 10.10 | 1.90 (2H), 0.85 (3H) | ~2.0057 | |

| Carboxymethyl (•CH2COOH) | (CH3)3C-N(O•)-CH2COOH | 14.80 | 3.50 (2H) | ~2.0060 | [5] |

| Trifluoromethyl (•CF3) | (CH3)3C-N(O•)-CF3 | 12.80 | - | ~2.0065 | |

| Tryptophan Radical | MNP-Trp | ~14.5 | - | ~2.0059 | [6] |

Note: Hyperfine coupling constants and g-values can vary slightly depending on the solvent and temperature.

Experimental Protocols

Materials

-

2-Methyl-2-nitrosopropane (MNP) dimer

-

Solvent (e.g., deionized water, buffer, organic solvent appropriate for the system under study)

-

System for generating radicals (e.g., chemical reaction, UV photolysis, enzymatic reaction)

-

EPR spectrometer

-

Capillary tubes for EPR measurements

-

Vortex mixer

Preparation of MNP Stock Solution

-

Weigh out a small amount of MNP dimer in a fume hood.

-

Dissolve the MNP dimer in a suitable solvent to prepare a stock solution. A typical concentration range is 10-100 mM. Note that the dissolution of the dimer to the active monomer may be slow and can be facilitated by gentle warming or sonication. The solution should turn a pale blue color, indicating the presence of the monomer.

-

Protect the MNP solution from light to prevent photodecomposition.

Spin Trapping Experiment

-

In an appropriate reaction vessel, combine the components of the radical-generating system.

-

Add the MNP stock solution to the reaction mixture to achieve a final concentration typically in the range of 1-50 mM. The optimal concentration should be determined empirically.

-

Mix the solution thoroughly using a vortex mixer.

-

Incubate the reaction mixture for a specific period to allow for radical generation and trapping. The incubation time will depend on the kinetics of the radical formation in the system under investigation.

-

Transfer an aliquot of the reaction mixture into a capillary tube.

-

Place the capillary tube in the EPR spectrometer cavity.

EPR Spectrometer Settings (X-band)

The following are typical starting parameters for an X-band EPR spectrometer. These settings may need to be optimized for the specific system and spin adduct being studied.[7]

-

Microwave Frequency: ~9.5 GHz

-

Center Field: ~3400 G

-

Sweep Width: 100 G

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.1 - 1.0 G (start with a lower value to avoid line broadening)

-

Microwave Power: 1 - 20 mW (use the lowest power necessary to obtain a good signal-to-noise ratio to avoid saturation)

-

Time Constant: 0.01 - 0.1 s

-

Scan Time: 1 - 4 minutes

-

Number of Scans: 1 - 16 (average multiple scans to improve signal-to-noise)

-

Temperature: Room temperature (or as required by the experimental system)

Data Analysis

-

Record the EPR spectrum.

-

Determine the g-value of the spin adduct.

-

Measure the hyperfine coupling constants from the splitting patterns in the spectrum.

-

Compare the experimental g-value and hyperfine coupling constants to literature values to identify the trapped radical.

-

Simulate the EPR spectrum using the experimental parameters to confirm the assignment.

Visualizations

Caption: Spin trapping reaction of MNP with a transient radical.

Caption: Experimental workflow for EPR spin trapping.

Conclusion

2-Methyl-2-nitrosopropane is a valuable spin trap for the detection and identification of carbon-centered free radicals using EPR spectroscopy. Its ability to form stable nitroxide adducts with characteristic EPR spectra allows for the indirect study of highly reactive radical species. By following the protocols outlined in this application note and carefully analyzing the resulting EPR spectra, researchers can gain valuable insights into the radical intermediates involved in a wide range of chemical and biological processes.

References

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. dbcf.unisi.it [dbcf.unisi.it]

- 3. An in-situ radiolysis EPR study of spin trapping by 2-methyl-2-nitrosopropane: steric and electronic effects influencing the trapping of hydroxyalkyl radicals derived from pentanols and substituted pentanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Using cyclodextrins to encapsulate oxygen-centered and carbon-centered radical adducts: the case of DMPO, PBN, and MNP spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanopartikel.info [nanopartikel.info]

Application Notes and Protocol for Spin Trapping with 2-Methyl-2-nitrosopropane

Disclaimer: Initial searches for a spin trapping protocol using "2-Chloro-2-methyl-3-nitrosobutane" did not yield specific results for a compound with this name, suggesting it may be a less common or potentially misidentified compound. However, the closely related and widely used spin trap, 2-Methyl-2-nitrosopropane (MNP) , also known as tert-nitrosobutane, is extensively documented for similar applications. This document provides a detailed protocol for MNP, which is likely the intended reagent.

Introduction to Spin Trapping and MNP

Spin trapping is an analytical technique used in chemistry and biology to detect and identify short-lived free radicals.[1] This method employs a "spin trap," a diamagnetic compound that reacts with unstable free radicals to form a more stable paramagnetic radical adduct. This adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[2][3] The structure of the resulting spin adduct, particularly its hyperfine coupling constants, provides information about the identity of the original transient radical.[1]

2-Methyl-2-nitrosopropane (MNP) is a C-nitroso spin trap commonly used in these experiments.[1] It is particularly effective for trapping carbon-centered radicals and has been used to investigate a variety of radical-mediated processes.[4] MNP is a blue liquid in its monomeric form, which is the active spin trapping species.[4] It exists in equilibrium with a colorless solid dimer, which redissolves to the monomeric form in solution.[4]

Applications in Research and Drug Development

Spin trapping with MNP is a valuable tool for researchers, scientists, and drug development professionals in various fields:

-

Oxidative Stress and Disease: Investigating the role of reactive oxygen species (ROS) and other free radicals in the pathophysiology of diseases such as cancer, neurodegenerative disorders, and cardiovascular disease.

-

Drug Metabolism and Toxicity: Identifying radical intermediates formed during the metabolic activation or degradation of xenobiotics, providing insights into mechanisms of drug-induced toxicity.

-

Biocatalysis and Enzyme Mechanisms: Studying radical-based enzymatic reactions to elucidate catalytic mechanisms.

-

Materials Science: Characterizing radical polymerization processes and degradation of materials.[4]

Experimental Protocol: Spin Trapping with MNP

This protocol provides a general guideline for using MNP to trap short-lived radicals for subsequent EPR analysis. Specific experimental conditions may need to be optimized based on the system under investigation.

Materials and Reagents

| Reagent/Material | Specifications |

| 2-Methyl-2-nitrosopropane (MNP) Dimer | High purity solid |

| Solvent | Deoxygenated, appropriate for the experimental system (e.g., water, buffer, organic solvent) |

| Radical Generating System | e.g., Fenton reagent, UV photolysis, enzymatic reaction |

| EPR Flat Cell or Capillary Tube | Quartz, appropriate for the EPR spectrometer |

| EPR Spectrometer | X-band spectrometer is commonly used |

| Nitrogen or Argon Gas | For deoxygenation |

Experimental Workflow Diagram

Caption: General workflow for a spin trapping experiment using MNP.

Step-by-Step Procedure

-

Preparation of MNP Stock Solution:

-

Due to the equilibrium between the monomer and dimer, it is crucial to prepare fresh MNP solutions.

-

Dissolve the MNP dimer in the chosen deoxygenated solvent to the desired concentration (typically in the range of 1-50 mM).

-

The blue color of the solution indicates the presence of the active monomeric form. The solution should be protected from light to prevent photodecomposition.

-

-

Sample Preparation:

-

Prepare the experimental sample containing the system that will generate the free radicals.

-

It is critical to deoxygenate all buffers and solutions by bubbling with nitrogen or argon gas for at least 30 minutes. Oxygen is paramagnetic and can broaden the EPR signal, making detection difficult.

-

-

Spin Trapping Reaction:

-

In an EPR flat cell or capillary tube, mix the MNP solution with the sample solution. The final concentration of MNP should be optimized for the specific system but is often in the range of 1-10 mM.

-

Initiate the radical generation. This can be achieved by adding a catalyst (e.g., Fe(II) for a Fenton reaction), irradiating the sample with UV light, or adding the substrate for an enzymatic reaction.

-

-

EPR Spectroscopy:

-

Immediately place the sample into the EPR spectrometer.

-

Acquire the EPR spectrum. Typical X-band EPR spectrometer settings are:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW (should be optimized to avoid signal saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.05-0.2 mT (should be optimized for resolution)

-

Sweep Width: 5-10 mT

-

Time Constant: 0.01-0.1 s

-

Sweep Time: 1-4 minutes

-

Number of Scans: 1 to accumulate a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

The resulting EPR spectrum is a composite of the spin adducts formed.

-

Simulate the experimental spectrum to determine the hyperfine coupling constants (a-values) and the g-factor. These parameters are characteristic of the trapped radical and are used for its identification by comparison with literature values.

-

Data Presentation: Hyperfine Coupling Constants of Common MNP Adducts

The following table summarizes typical hyperfine coupling constants for MNP adducts with various radicals. These values can vary slightly depending on the solvent and temperature.

| Trapped Radical | Radical Structure | aN (mT) | aH (mT) | g-factor |

| Methyl | •CH3 | 1.51 | 0.38 (3H) | 2.0061 |

| Ethyl | •CH2CH3 | 1.53 | 0.29 (2H) | 2.0060 |

| Hydroxyl | •OH | 1.53 | - | 2.0059 |

| Superoxide | •OOH | 1.41 | - | 2.0062 |

| Carbon-centered | R• | ~1.4-1.6 | ~0.1-0.4 (β-H) | ~2.0060 |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical steps involved in identifying a transient radical using MNP spin trapping.

Caption: Logical flow from radical generation to identification.

Conclusion

Spin trapping with 2-Methyl-2-nitrosopropane is a powerful technique for the detection and identification of transient free radicals. This protocol provides a foundational methodology that can be adapted for a wide range of applications in basic research and drug development. Careful optimization of experimental parameters and accurate interpretation of the resulting EPR spectra are essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols for 2-Methyl-2-nitrosopropane (MNP) in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of 2-methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, a pivotal tool in the field of biochemistry for the detection and characterization of transient free radicals. Due to a likely misnomer in the initial query for "2-Chloro-2-methyl-3-nitrosobutane," this document focuses on the widely-used and structurally similar spin trap, MNP. This compound is instrumental in studies of oxidative stress, enzyme mechanisms, and drug metabolism, where short-lived radical intermediates play a crucial role.

MNP functions as a spin trap, a diamagnetic molecule that reacts with unstable free radicals to form a more persistent paramagnetic nitroxide radical adduct.[1] This stable adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.[2] The unique hyperfine splitting patterns of the resulting EPR spectrum provide a "fingerprint" that allows for the identification of the original trapped radical.[1]

Principle of Spin Trapping with MNP

The fundamental principle of spin trapping with MNP involves the addition of a short-lived radical (R•) to the nitrogen-oxygen double bond of the MNP molecule. This reaction results in the formation of a stable nitroxide radical adduct, which can be readily detected by EPR spectroscopy. The hyperfine coupling constants of the EPR signal from the spin adduct provide valuable information about the structure of the trapped radical.

References

Application Notes and Protocols for Studying Oxidative Stress with 2-Methyl-2-Nitrosopropane (MNP)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The study of transient and highly reactive free radicals, the key mediators of oxidative stress, presents a significant analytical challenge. 2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a powerful tool in this field, acting as a spin trap to stabilize these fleeting radical species for detection and quantification by Electron Spin Resonance (ESR) spectroscopy.

These application notes provide a comprehensive overview and detailed protocols for the use of MNP in the investigation of oxidative stress, with a focus on the detection of superoxide and nitric oxide radicals. While the user initially inquired about "2-chloro-2-methyl-3-nitrosobutane," this appears to be a misnomer, as the widely established compound for these applications is 2-Methyl-2-nitrosopropane (MNP).

Principle of Spin Trapping with MNP

The core of MNP's utility lies in the technique of spin trapping. MNP itself is not a radical and is therefore ESR-silent. However, its nitroso group readily reacts with unstable free radicals (R•) to form a stable nitroxide radical adduct (spin adduct). This spin adduct is significantly more persistent than the initial free radical, allowing for its accumulation to concentrations detectable by ESR spectroscopy. The resulting ESR spectrum provides a characteristic "fingerprint" of the spin adduct, allowing for the identification and quantification of the original trapped radical.

Key Applications in Oxidative Stress Research

-

Detection of Superoxide Radicals (O₂⁻•): Superoxide is a primary ROS generated by enzymes like NADPH oxidase and as a byproduct of mitochondrial respiration. MNP can trap superoxide, although the resulting adduct can be unstable.

-

Detection of Nitric Oxide (NO•): Nitric oxide is a critical signaling molecule, but at high concentrations or in the presence of superoxide, it can contribute to nitrosative stress. MNP is an effective spin trap for NO•.

-

Identification of Carbon-Centered Radicals: MNP is particularly useful for trapping carbon-centered radicals that arise from lipid peroxidation and other damaging oxidative processes.[1]

-

Monitoring NADPH Oxidase Activity: By trapping the superoxide produced by NADPH oxidase, MNP can be used to assess the activity of this key enzyme in oxidative stress.

Data Presentation: ESR Hyperfine Splitting Constants of MNP Spin Adducts

The identification of a trapped radical is primarily based on the hyperfine splitting constants (hfsc) of the resulting spin adduct's ESR spectrum. The following table summarizes typical hfsc values for various MNP-radical adducts.

| Trapped Radical | Solvent/System | aN (Gauss) | aH (Gauss) | Other Splittings (Gauss) |

| •CH₃ | Benzene | 15.3 | 10.4 (3H) | - |

| •OCH₃ | Water | 28.5 | 1.8 (3H) | - |

| •OOH (from O₂⁻•) | Water | 14.2 | - | aHγ = 0.6 (6H) |

| •NO | Aqueous | ~12.5 | - | - |

| Tyrosyl Radical | Aqueous | 14.8 | - | aHβ = 2.5 (2H) |

Note: Hyperfine splitting constants (a) are measured in Gauss (G). aN refers to the splitting from the nitrogen nucleus of the nitroxide, and aH refers to splitting from nearby hydrogen nuclei. These values can vary slightly depending on the solvent and temperature.

Experimental Protocols

Protocol 1: Detection of Superoxide Production in Cultured Cells using MNP and ESR

This protocol provides a general guideline for detecting superoxide production in adherent cells stimulated to induce oxidative stress.

Materials:

-

Adherent cells (e.g., RAW 264.7 macrophages)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Phorbol 12-myristate 13-acetate (PMA) or other stimulant

-

2-Methyl-2-nitrosopropane (MNP)

-

Dimethyl sulfoxide (DMSO)

-

Trypan Blue solution

-

ESR spectrometer and flat cell

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency in appropriate culture vessels.

-

Preparation of MNP Stock Solution: Prepare a 1 M stock solution of MNP in high-purity DMSO. Store at -20°C in the dark.

-

Cell Stimulation:

-

Wash cells twice with warm PBS.

-

Incubate cells with a stimulating agent (e.g., 1 µg/mL PMA in PBS) for the desired time (e.g., 15-30 minutes) at 37°C to induce superoxide production. Include an unstimulated control.

-

-

Spin Trapping:

-

Prepare a fresh working solution of MNP (e.g., 50 mM) in PBS.

-

Remove the stimulation solution and add the MNP working solution to the cells.

-

Incubate for 5-10 minutes at 37°C.

-

-

Sample Collection:

-

Scrape the cells into the MNP solution.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Check cell viability using Trypan Blue. Viability should be >85%.

-

-

ESR Measurement:

-

Transfer the cell suspension to a quartz flat cell.

-

Record the ESR spectrum immediately.

-

Typical ESR Spectrometer Settings:

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant: 0.1 s

-

Scan Time: 2-4 minutes

-

-

Expected Results: The ESR spectrum should show a characteristic signal for the MNP-superoxide adduct (MNP-OOH). The signal intensity will be proportional to the amount of superoxide produced.

Protocol 2: Detection of Nitric Oxide in Tissue Homogenates using MNP and ESR

This protocol outlines a method for detecting nitric oxide in tissue samples.

Materials:

-

Tissue of interest (e.g., brain, liver)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Liquid nitrogen

-

2-Methyl-2-nitrosopropane (MNP)

-

NADPH

-

L-arginine

-

ESR spectrometer and capillary tubes

Procedure:

-

Tissue Homogenization:

-

Excise the tissue and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold homogenization buffer (e.g., 1:4 w/v).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction).

-

-

Spin Trapping Reaction:

-

In a microcentrifuge tube, combine:

-

Tissue homogenate (e.g., 100 µL)

-

MNP (final concentration 25 mM)

-

L-arginine (final concentration 1 mM)

-

NADPH (final concentration 1 mM)

-

-

Incubate the mixture at 37°C for 15-30 minutes.

-

-

ESR Measurement:

-

Load the reaction mixture into a gas-permeable capillary tube.

-

Place the capillary tube into the ESR spectrometer cavity.

-

Record the ESR spectrum using similar settings as in Protocol 1, adjusting as necessary.

-

Expected Results: The presence of nitric oxide will be indicated by the characteristic ESR spectrum of the MNP-NO adduct. The signal intensity can be compared between different experimental conditions to assess relative changes in NO production.

Mandatory Visualizations

Caption: Key signaling pathways in oxidative stress.

References

Application Notes and Protocols for EPR Sample Preparation using 2-Methyl-2-Nitrosopropane (MNP)

A Note on the Titled Compound: Initial searches for "2-Chloro-2-methyl-3-nitrosobutane" did not yield sufficient information to develop detailed application notes and protocols. This suggests that it is not a commonly used spin trap in EPR spectroscopy. Therefore, this document focuses on the well-characterized and widely used spin trap, 2-Methyl-2-nitrosopropane (MNP) , which is structurally similar and serves as an excellent proxy for the intended application.

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including short-lived free radicals.[1][2] However, the inherent instability of many biologically and chemically relevant radicals makes their direct detection challenging. Spin trapping is a technique that overcomes this limitation by using a "spin trap" molecule to react with the transient radical, forming a more stable paramagnetic "spin adduct" that can be readily detected by EPR.[2]

2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane (t-NB), is a widely used C-nitroso spin trap.[3] It is particularly effective for trapping carbon-centered radicals, forming stable nitroxide spin adducts with characteristic EPR spectra.[3][4][5] These spectra provide valuable information about the structure and identity of the original trapped radical through the analysis of hyperfine coupling constants.

These application notes provide detailed protocols for the preparation of samples for EPR analysis using MNP as a spin trap, targeting researchers, scientists, and drug development professionals.

Data Presentation: Hyperfine Coupling Constants of MNP Spin Adducts

The identification of a trapped radical is primarily achieved by analyzing the hyperfine splitting pattern in the EPR spectrum of its spin adduct. The hyperfine coupling constants (hfcs) are characteristic of the type of radical trapped. The following table summarizes typical hfcs for various MNP spin adducts.

| Trapped Radical | Radical Structure | Solvent | aN (Gauss) | aH (Gauss) | Other Splittings (Gauss) |

| Methyl | •CH₃ | Benzene | 15.00 | 7.50 (3H) | - |

| Benzyl | •CH₂Ph | Benzene | 14.50 | 8.06 (2H) | - |

| Phenylacetyl | •C(O)CH₂Ph | Benzene | 14.25 | 7.75 (2H) | - |

| Valerophenone-derived | •CH(Ph)C(O)C₃H₇ | Water/Micelles | 15.56 | 1.9 (1H) | - |

| Formyl | •CHO | Aqueous | - | - | MNP-CHO, MNP-H, and MNP-MP adducts observed |

| Tryptophan | Trp• | Aqueous (pH 7.2) | ~14.4 | ~14.0 (1H) | - |

| Hydroxyalkyl | •C(OH)RR' | Aqueous | - | - | Lifetimes vary from seconds to a year depending on the structure |

Note: Hyperfine coupling constants can be influenced by the solvent and temperature. The values presented here are indicative and should be used as a reference.

Experimental Protocols

Protocol 1: General Preparation of MNP Stock Solution

MNP exists as a dimer in its solid form, which is EPR silent. In solution, it establishes an equilibrium with its monomeric, blue-colored form, which is the active spin trap.

Materials:

-

2-Methyl-2-nitrosopropane (dimer)

-

Anhydrous solvent (e.g., benzene, toluene, or ethanol)

-

Glass vial with a screw cap

-

Argon or nitrogen gas

Procedure:

-

Weigh a desired amount of MNP dimer into a clean, dry glass vial.

-

Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (typically 10-100 mM).

-

Purge the vial with an inert gas (argon or nitrogen) to minimize oxidation.

-

Seal the vial tightly with a screw cap and wrap with parafilm.

-

Allow the solution to stand at room temperature, protected from light, for the dimer to dissociate into the monomer. The solution will turn a characteristic blue color. This process can be expedited by gentle warming.

-

Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Spin Trapping of Carbon-Centered Radicals in a Chemical System

This protocol describes a general procedure for trapping carbon-centered radicals generated by a chemical reaction.

Materials:

-

Radical generating system (e.g., Fenton reagent, UV photolysis of a precursor)

-

MNP stock solution (10-100 mM in a suitable solvent)

-

Solvent for the reaction

-

EPR tube (quartz, appropriate for the spectrometer)

-

Inert gas (argon or nitrogen)

Procedure:

-

Prepare the reaction mixture containing the radical precursor in the chosen solvent in a clean vial.

-

Deoxygenate the solution by bubbling with a gentle stream of inert gas for 10-15 minutes to prevent the formation of oxygen-centered radicals which can complicate the spectra.

-

Add the MNP stock solution to the reaction mixture to a final concentration typically in the range of 1-50 mM. The optimal concentration may need to be determined empirically.

-

Initiate the radical generation (e.g., by adding a reagent or exposing to UV light).

-

Immediately transfer an aliquot of the reaction mixture into an EPR tube.

-

Place the EPR tube into the spectrometer cavity and record the spectrum.

Protocol 3: Spin Trapping of Radicals in a Cellular System

Detecting radicals in biological systems requires careful consideration of solvent, pH, and potential interactions of the spin trap with cellular components.

Materials:

-

Cell suspension or tissue homogenate

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

MNP stock solution (prepared in a biocompatible solvent like DMSO or ethanol, and diluted in buffer)

-

Stimulus to induce radical production (e.g., phorbol myristate acetate (PMA), endotoxin)

-

EPR flat cell or capillary tube for aqueous samples

Procedure:

-

Prepare the cell suspension or tissue homogenate in a suitable buffer.

-

Add MNP to the biological sample to a final concentration typically ranging from 1 to 50 mM. Note that high concentrations of MNP or the solvent may be toxic to cells.

-

Incubate the sample for a short period to allow for MNP uptake.

-

Initiate radical production by adding the stimulus.

-

Transfer the sample to a flat cell or capillary tube suitable for aqueous EPR measurements.

-

Record the EPR spectrum immediately. Time-course measurements may be necessary to monitor the kinetics of radical formation and decay.

Protocol 4: Quantitative Analysis of Trapped Radicals

Quantification of the concentration of trapped radicals can be achieved by comparing the double integral of the experimental EPR signal with that of a stable radical standard of known concentration.[6]

Materials:

-

Experimental sample with MNP spin adducts

-

Stable radical standard solution (e.g., TEMPO, DPPH) of a known concentration in the same solvent as the sample.

-

EPR spectrometer and data analysis software

Procedure:

-

Record the EPR spectrum of the experimental sample under non-saturating microwave power conditions.

-

Without changing any of the spectrometer settings, record the EPR spectrum of the stable radical standard.

-

Calculate the double integral of both the experimental and the standard spectra.

-

The concentration of the MNP spin adduct can be calculated using the following formula:

[Spin Adduct] = ([Standard] × Double IntegralSample) / Double IntegralStandard

-

Ensure that all experimental parameters (e.g., microwave power, modulation amplitude, temperature, and sample volume) are identical for both the sample and the standard measurements to ensure accuracy.[6]

Mandatory Visualizations

Experimental Workflow for EPR Spin Trapping

Caption: Workflow for a typical EPR spin trapping experiment.

Reaction Mechanism of MNP Spin Trapping

Caption: General reaction of MNP with a free radical to form a stable nitroxide spin adduct.

Signaling Pathway Example: MNP in Cellular Oxidative Stress

Caption: Use of MNP to trap carbon-centered radicals during cellular oxidative stress.

References

- 1. Detection and characterisation of radicals in biological materials using EPR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 3. epr.chem.wisc.edu [epr.chem.wisc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

optimal concentration of 2-Chloro-2-methyl-3-nitrosobutane for experiments

A comprehensive search for "2-Chloro-2-methyl-3-nitrosobutane" did not yield specific experimental protocols, optimal concentration data, or established applications for this particular compound. The scientific literature and chemical databases reviewed do not contain sufficient information to generate detailed application notes or protocols as requested.

The search did, however, provide information on structurally related compounds, which may offer some context for potential research areas but are not substitutes for data on the specified molecule. These related compounds include:

-

2-Chloro-2-methylpropane (tert-Butyl Chloride): This is a well-known alkylating agent used in various organic syntheses, including the introduction of a tert-butyl group into molecules.[1][2] It plays a role in polymer chemistry and as an intermediate in the production of other chemicals.[1] Its reactivity is primarily centered around nucleophilic substitution reactions.[2][3]

-

2-Methyl-2-nitrosopropane (MNP, tert-nitrosobutane): This compound is widely used as a spin trap in electron spin resonance (ESR) spectroscopy.[4] Its function is to capture short-lived free radicals to form more stable nitroxide radicals that can be detected and characterized.[4] This is particularly useful for studying radical reaction mechanisms in chemistry and biology.[4]

-

Other Chloroalkyl Nitrosamines and Related Structures: Research on various chloroalkyl nitrosamines has been conducted, often focusing on their chemical synthesis, properties, and biological activities, such as mutagenicity and DNA cross-linking.[5] Additionally, compounds like 3-chloro-2-methylpropene have been studied for their toxicological and carcinogenic properties.[6][7]